

An In-depth Technical Guide to 2-(Piperazin-1-ylmethyl)morpholine

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Compound of Interest

Compound Name: 2-Piperidin-1-ylmethyl-morpholine

Cat. No.: B1309787

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Disclaimer: Initial searches for "**2-Piperidin-1-ylmethyl-morpholine**" suggest a likely misnomer in chemical nomenclature. The CAS Number consistently associated with similar structures, 122894-75-1, corresponds to 2-(Piperazin-1-ylmethyl)morpholine. This guide will focus on the latter compound, for which verifiable data is available.

This technical guide provides a comprehensive overview of 2-(Piperazin-1-ylmethyl)morpholine, including its chemical identity, physicochemical properties, and relevant (though limited) biological context. Due to the scarcity of detailed experimental data for this specific molecule, this guide incorporates representative protocols and data from closely related morpholine and piperazine derivatives to provide a thorough resource for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

2-(Piperazin-1-ylmethyl)morpholine is a heterocyclic compound featuring both a morpholine and a piperazine moiety. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.

Identifier	Value	Source
IUPAC Name	2-(piperazin-1-ylmethyl)morpholine	Guidechem[1]
CAS Number	122894-75-1	ChemicalBook[2], Guidechem[1]
Molecular Formula	C ₉ H ₁₉ N ₃ O	ChemicalBook[2], Guidechem[1]
Molecular Weight	185.27 g/mol	ChemicalBook[2], Guidechem[1]
Canonical SMILES	C1CN(CCN1)CC2CNCCO2	Guidechem[1]
InChI Key	KIIHPWXATLEYCC-UHFFFAOYSA-N	Guidechem[1]

Physicochemical Data Summary

Property	Value	Source
Topological Polar Surface Area	36.5 Å ²	Guidechem[1]
Complexity	148	Guidechem[1]
Rotatable Bond Count	2	Guidechem[1]
Hydrogen Bond Donor Count	2	Guidechem[1]
Hydrogen Bond Acceptor Count	4	Guidechem[1]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for 2-(piperazin-1-ylmethyl)morpholine is not readily available in the reviewed literature, a general synthetic strategy can be inferred from standard organic chemistry principles and published methods for analogous structures. A plausible approach involves the reaction of a morpholine precursor with a piperazine derivative.

Below is a representative, generalized protocol for the synthesis of N-substituted piperazine/morpholine derivatives, which could be adapted for the synthesis of the title compound.

Representative Experimental Protocol: Synthesis of N-Substituted Piperazine/Morpholine Derivatives

This protocol is a generalized representation based on common synthetic methodologies for related compounds.

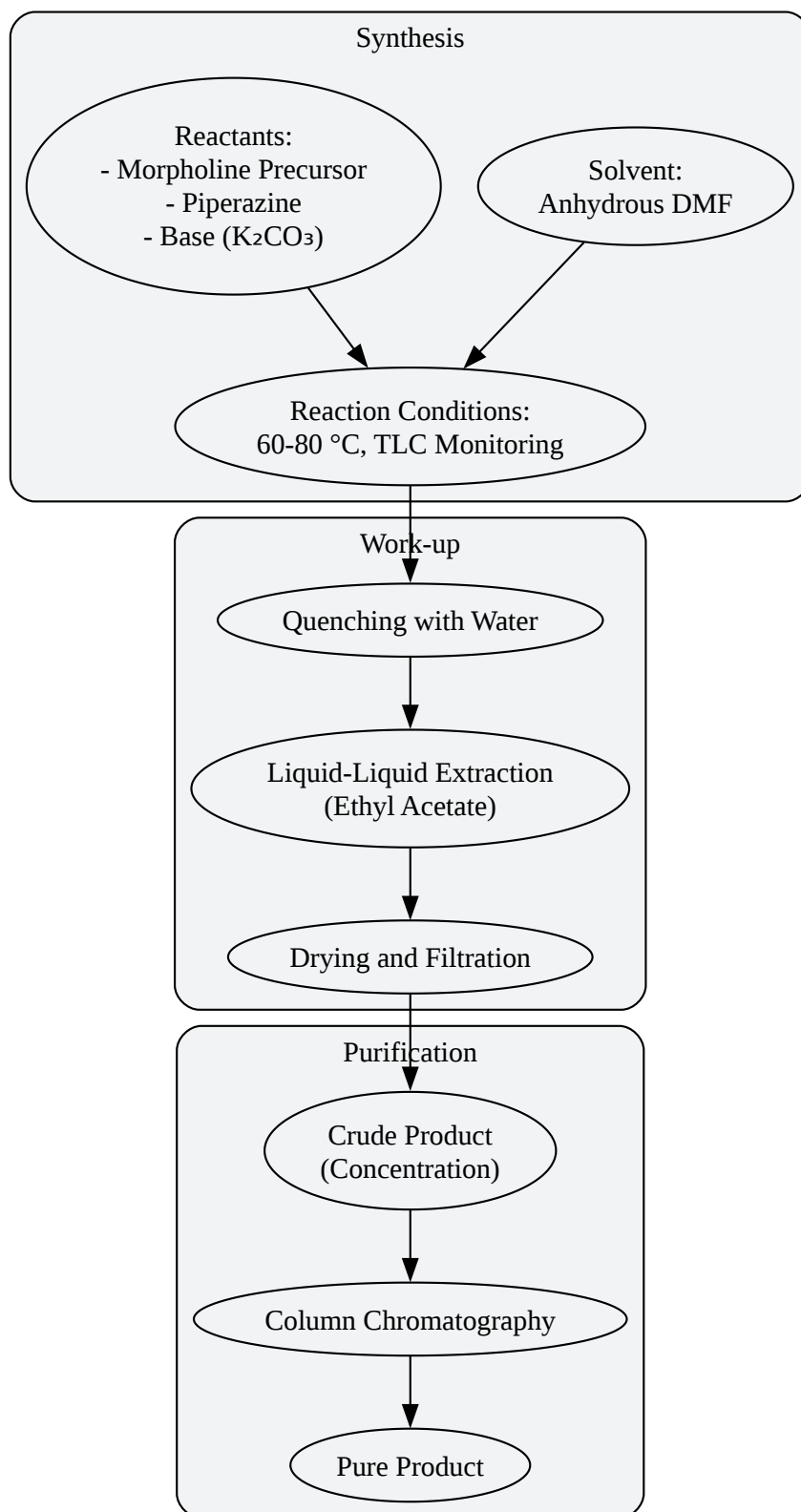
Materials:

- Starting Material A (e.g., a halo- or tosyloxymethyl-morpholine derivative)
- Starting Material B (e.g., piperazine)
- Anhydrous, polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - ACN)
- Inorganic base (e.g., Potassium Carbonate - K_2CO_3 , or Sodium Bicarbonate - $NaHCO_3$)
- Reagents for work-up and purification (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)

Procedure:

- To a solution of the piperazine (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
- Stir the suspension at room temperature for 15 minutes.
- Add the halo- or tosyloxymethyl-morpholine derivative (1.0 equivalent) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with water.

- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain the desired 2-(piperazin-1-ylmethyl)morpholine.



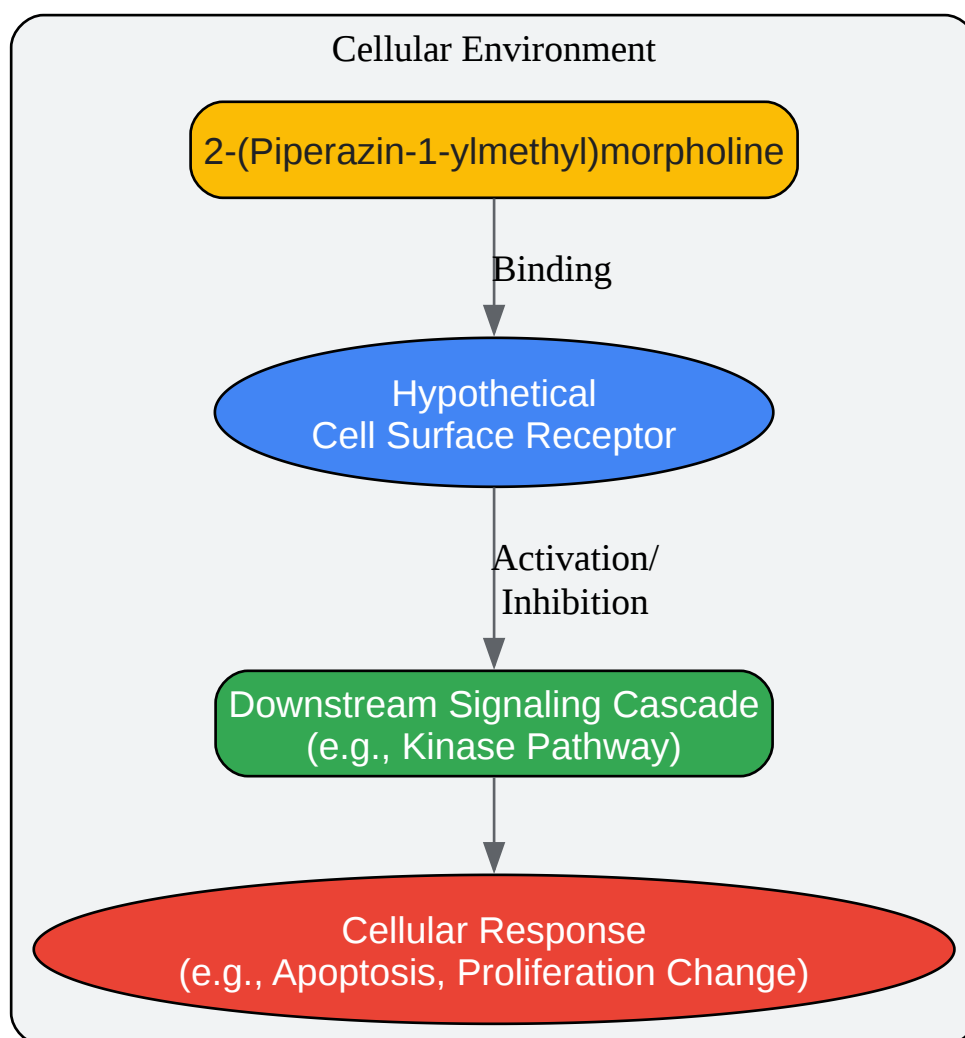
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Caption: General workflow for the quantitative analysis of morpholine derivatives by GC-MS.

Signaling Pathways

There is no specific information available linking 2-(piperazin-1-ylmethyl)morpholine to any particular signaling pathway. However, compounds with similar structural motifs have been designed to target a variety of biological pathways. For instance, more complex molecules incorporating piperazine have been shown to interact with pathways like ERK1/2 and P38 in cancer cells. [3] The development of any therapeutic agent based on this scaffold would necessitate extensive investigation into its mechanism of action and effects on cellular signaling.

Hypothetical Target Interaction Diagram



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Caption: A hypothetical signaling pathway interaction for a bioactive morpholine-piperazine compound.

Conclusion

2-(Piperazin-1-ylmethyl)morpholine is a readily identifiable chemical entity with physicochemical properties that make it an interesting building block for medicinal chemistry and drug discovery. While specific biological data and detailed experimental protocols for this exact molecule are sparse, its structural components are well-represented in a multitude of pharmacologically active agents. This guide provides a foundational understanding of the compound and illustrates the types of experimental and analytical procedures that are critical for the evaluation of such molecules in a research and development setting. Further investigation is required to fully elucidate the biological activity and potential therapeutic applications of 2-(piperazin-1-ylmethyl)morpholine.

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References

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